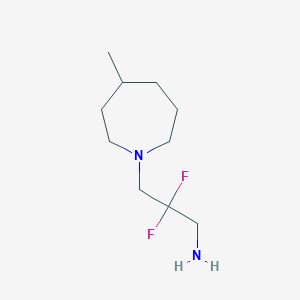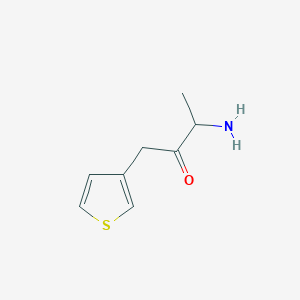![molecular formula C14H21ClO B13165923 ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 4-methylpentyl group connected through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-(chloromethyl)-4-methylpentanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of benzyl alcohol attacks the chloromethyl group, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Azide or thiol-substituted benzene derivatives.
科学研究应用
Chemistry
In chemistry, ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various functionalized compounds.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its structural features contribute to the development of products with enhanced performance characteristics.
作用机制
The mechanism by which ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene exerts its effects depends on the specific reactions it undergoes. For instance, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack and form new bonds. The molecular targets and pathways involved vary based on the nature of the substituents introduced during these reactions.
相似化合物的比较
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 4-methylpentyl group.
Benzyl Alcohol: Contains a hydroxyl group instead of the chloromethyl group.
4-Methylpentanol: Lacks the benzene ring and chloromethyl group.
Uniqueness
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to the combination of its benzene ring, chloromethyl group, and 4-methylpentyl group. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H21ClO |
|---|---|
分子量 |
240.77 g/mol |
IUPAC 名称 |
[3-(chloromethyl)-4-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-12(2)14(10-15)8-9-16-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
InChI 键 |
OTOGFRYALVOCLE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CCOCC1=CC=CC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


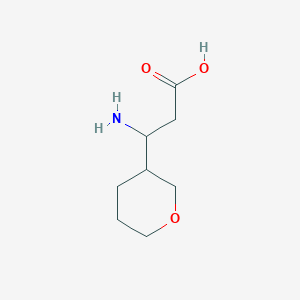
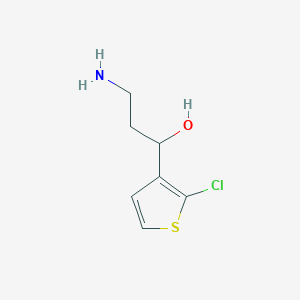
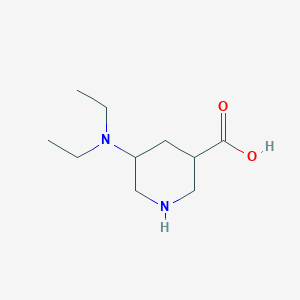
![1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
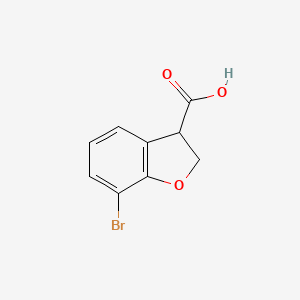
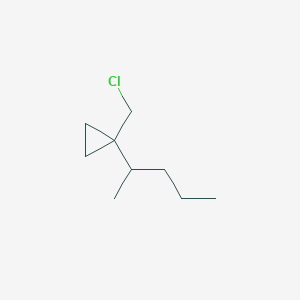

![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)
